molecular formula C8H4N2S B3064571 4-Sulfanylbenzene-1,3-dicarbonitrile CAS No. 130783-05-0

4-Sulfanylbenzene-1,3-dicarbonitrile

Cat. No.: B3064571
CAS No.: 130783-05-0
M. Wt: 160.2 g/mol
InChI Key: ZNNKUORNMBXZLO-UHFFFAOYSA-N
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Description

4-Sulfanylbenzene-1,3-dicarbonitrile is a benzene-1,3-dicarbonitrile derivative featuring a sulfanyl (-SH) substituent at the 4-position of the aromatic ring. This compound belongs to a class of nitrile-functionalized aromatic systems with applications in materials science, catalysis, and photopolymerization. The sulfanyl group introduces unique electronic and steric properties, enhancing its utility as a photosensitizer or electron-transfer agent in light-induced reactions.

Properties

IUPAC Name

4-sulfanylbenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNKUORNMBXZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564150
Record name 4-Sulfanylbenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130783-05-0
Record name 4-Mercapto-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130783-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sulfanylbenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfanylbenzene-1,3-dicarbonitrile typically involves the introduction of the sulfanyl group onto a benzene ring that already contains cyano groups. One common method is the nucleophilic aromatic substitution reaction, where a thiol (R-SH) reacts with a halogenated benzene derivative under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for 4-Sulfanylbenzene-1,3-dicarbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Sulfanylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Halides, alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

4-Sulfanylbenzene-1,3-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes, making them of interest in drug discovery and development.

    Medicine: Research is ongoing into the use of 4-Sulfanylbenzene-1,3-dicarbonitrile derivatives as potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Sulfanylbenzene-1,3-dicarbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the cyano groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzene-1,3-dicarbonitrile core allows for diverse functionalization. Key analogs include:

  • 2-Amino-4-methyl-6-(4-methylsulfanylphenyl)benzene-1,3-dicarbonitrile (B6A): Features a 4-methylsulfanylphenyl group at position 6, enhancing electron-donating capacity and photostability .
  • 2-Amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile (B5A): Substituted with an electron-withdrawing sulfonyl group, reducing reactivity in photo-oxidation mechanisms .
  • 2-Amino-4-methyl-6-[4-(trifluoromethyl)phenyl]benzene-1,3-dicarbonitrile (B7A): Incorporates a trifluoromethyl group, improving solubility and thermal stability .

Table 1: Substituent Effects on Key Properties

Compound Substituent (Position 6) Electronic Nature Key Property
B6A 4-Methylsulfanylphenyl Electron-donating High photopolymerization efficiency
B5A 4-Methylsulfonylphenyl Electron-withdrawing Lower Gibbs free energy
B7A 4-Trifluoromethylphenyl Electron-withdrawing Enhanced solubility
Spectroscopic Characteristics
  • UV-Vis Absorption : Derivatives with electron-donating groups (e.g., B6A) exhibit redshifted absorption maxima (λmax ~ 350–400 nm) compared to electron-withdrawing analogs (B5A: λmax ~ 320–350 nm) due to enhanced π-conjugation .
  • Stokes Shift : B6A demonstrates a larger Stokes shift (Δλ ~ 50 nm) than B5A (Δλ ~ 30 nm), indicative of structural relaxation post-excitation .
Electrochemical and Thermodynamic Properties
  • Gibbs Free Energy (ΔG) : B6A exhibits the lowest ΔG (-1.2 eV) among analogs, facilitating efficient electron transfer in photoinitiating systems .
  • Redox Potentials: Sulfanyl-containing derivatives (e.g., B6A) show reduced oxidation potentials (Eox ~ 0.8 V vs. SCE) compared to sulfonyl-substituted B5A (Eox ~ 1.2 V), aligning with their electron-donating nature .
Performance in Photopolymerization
  • Cationic Photopolymerization: B6A/Iodonium salt systems achieve >90% monomer conversion under visible light, outperforming B5A (~70%) due to superior light absorption and electron transfer .
  • 3D Printing Applications : Sulfanyl derivatives enable rapid curing with low-energy LEDs, reducing production time while maintaining optical resolution .
Stability and Compatibility
  • Photostability : B6A retains >95% efficacy after prolonged UV exposure, whereas B7A degrades by ~20% due to CF3 group lability .
  • Solubility: Trifluoromethyl-substituted B7A exhibits superior solubility in nonpolar solvents (e.g., toluene), while B6A is more compatible with polar matrices (e.g., acrylates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Sulfanylbenzene-1,3-dicarbonitrile
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4-Sulfanylbenzene-1,3-dicarbonitrile

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